N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-26-16-18(15-25-26)20-17(6-5-11-23-20)14-24-21(27)22(9-12-28-13-10-22)19-7-3-2-4-8-19/h2-8,11,15-16H,9-10,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCISWRKFAYSDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that construct the pyrazole and pyridine rings, followed by the formation of the tetrahydropyran structure. Common methods include:
- Formation of Pyrazole Ring : This is achieved through reactions involving hydrazines and 1,3-dicarbonyl compounds.
- Pyridine Ring Formation : Cyclization or condensation reactions with suitable precursors are employed.
- Tetrahydropyran Formation : The final step often involves coupling reactions to introduce the phenyl group and complete the tetrahydropyran structure.
2.1 Anticancer Properties
Research indicates that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, one study reported that related pyrazole derivatives demonstrated IC50 values ranging from 36 nM to 580 nM against different cancer types, including liver and gastric cancers .
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| 4a | Broad Spectrum | 120 - 527 |
| 4b | Liver Cancer (HEPG2) | 428 |
| 4c | Gastric Cancer (NUGC) | 60 |
| 6a | Liver Cancer (HEPG2) | 399 |
| 6b | No Activity | - |
| 6c | Various Cancers | 120 - 359 |
The presence of electronegative groups in these derivatives enhances their cytotoxic effects, suggesting a structure-activity relationship (SAR) where modifications can lead to improved potency .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate signaling pathways by binding to receptors, affecting cellular responses.
3.1 Cytotoxicity Evaluation
In a study evaluating various pyrazole derivatives, it was found that modifications in substituents significantly affected their cytotoxicity profiles. For example, compound 11a, which contains a phenyl group, exhibited selective activity against breast cancer cells with an IC50 value of 112 nM .
3.2 Structure Activity Relationship (SAR)
The investigation into SAR revealed that the introduction of different substituents on the pyrazole ring could enhance or diminish biological activity. For instance, replacing an amino group with an oxo group in certain derivatives led to increased cytotoxic effects against liver cancer cells, indicating that electronic properties play a crucial role in their activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For multi-step reactions, temperature gradients (e.g., 35°C for coupling reactions ), solvent selection (polar aprotic solvents like DMSO for solubility ), and catalysts (e.g., copper(I) bromide for cross-coupling ) are critical. Stepwise purification via chromatography (e.g., ethyl acetate/hexane gradients ) and monitoring intermediate purity using TLC or HPLC ensures minimal side products. Yield improvements often involve iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are most effective for characterizing the molecular structure and conformation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR provide detailed information on proton environments and carbon frameworks, as demonstrated for pyrazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-MS m/z 215 [M+H]+ ).
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
- Computational Tools : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) to simulate long-term storage .
- Solubility Profiling : Evaluate in buffers (pH 1–10) and organic solvents to identify formulation-friendly conditions .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products .
Advanced Research Questions
Q. How can computational chemistry tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to protein targets (e.g., kinases, GPCRs) using crystal structures from databases like PDB .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (nanosecond-scale simulations) .
- Pharmacophore Modeling : Identifies essential structural motifs (e.g., hydrogen bond acceptors in the pyridine ring) for activity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting membrane permeability) . Validate using orthogonal assays (e.g., SPR vs. cell-based luciferase).
- Compound Purity : Confirm purity (>95% via HPLC ) to exclude impurities skewing results.
- Target Selectivity : Profile against related isoforms or paralogs (e.g., kinase panel screening ).
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Substitute the phenyltetrahydropyran group with bioisosteres (e.g., cyclohexane for improved metabolic stability) .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to enhance binding entropy .
- Stereochemical Analysis : Enantiomer separation (chiral HPLC) to identify active stereoisomers .
Q. What advanced methodologies enable efficient reaction design for novel derivatives?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) identify transition states and intermediates .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new transformations .
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic or air-sensitive reactions .
Data Contradiction Analysis Example
Scenario : Conflicting IC values in enzymatic vs. cell-based assays.
- Resolution Workflow :
- Verify Compound Integrity : Re-test purity and stability under assay conditions .
- Control for Off-Target Effects : Use CRISPR/Cas9 knockouts of the target protein in cell lines .
- Assay Optimization : Standardize ATP concentrations (for kinase assays) or serum levels (cell culture) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
